![molecular formula C15H12ClFN4O B14178825 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-15-0](/img/structure/B14178825.png)
6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of chloro and fluoro substituents on the phenyl ring, along with an ethoxy group, contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate pyridine and pyrimidine derivatives.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce the chloro and fluoro groups onto the phenyl ring.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4-amine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-(2-piperidinyl)ethynyl]-
Uniqueness
Compared to similar compounds, 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine stands out due to its specific substitution pattern and the presence of an ethoxy group. These structural features can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in various applications.
Eigenschaften
CAS-Nummer |
917759-15-0 |
|---|---|
Molekularformel |
C15H12ClFN4O |
Molekulargewicht |
318.73 g/mol |
IUPAC-Name |
6-(3-chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12ClFN4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)8-3-4-10(17)9(16)7-8/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI-Schlüssel |
SSOSTSRWSUUEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C=C3)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
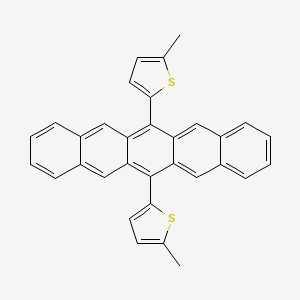

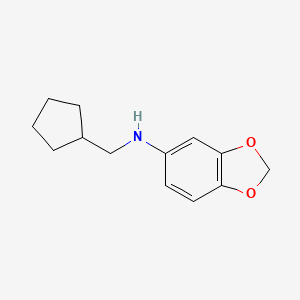
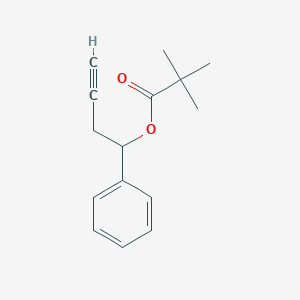
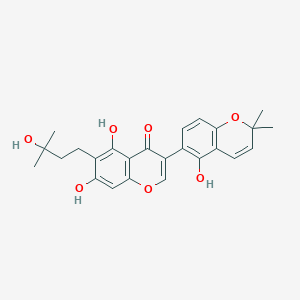
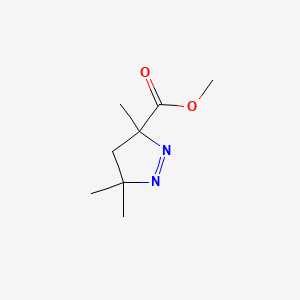
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)
